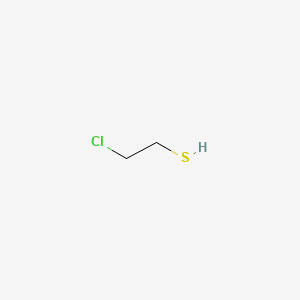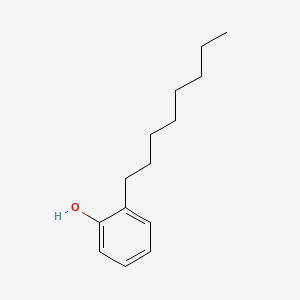
Phenol, 2-octyl-
Descripción general
Descripción
Phenol, 2-octyl-, also known as octyl phenol, is a synthetic organic compound with the chemical formula C14H22O . It is a white, crystalline solid that is insoluble in water and has a characteristic odor.
Synthesis Analysis
A series of clay minerals, HB, NB, and Al-PILC, have been studied in the alkylation reactions of 2-octanol with phenol at 180°C . The selectivity of Al-PILC was 77.12% for octyl phenol and 16.5% for dioctyl phenol .Molecular Structure Analysis
The molecular structure of Phenol, 2-octyl- is represented by the formula C14H22O . The IUPAC Standard InChI is InChI=1S/C14H22O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h8-9,11-12,15H,2-7,10H2,1H3 .Chemical Reactions Analysis
Phenolic compounds, including Phenol, 2-octyl-, undergo various transformations, including reactions involving the generation of quinone intermediates, oxidative coupling for biaryl formation, and oxidative cyclization into various heterocycles . Phenols react with active metals such as sodium, potassium, etc., to form the corresponding phenoxide .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . In phenol, the sp2 hybridized carbon of the benzene ring directly attached to the hydroxyl group acts as an electron-withdrawing group, reducing the electron density on oxygen .Aplicaciones Científicas De Investigación
-
Antioxidant Activity in Health Promotion
- Field : Health Sciences
- Application : Phenolic compounds have been found to have promising therapeutic applications due to their biological effects. Their health benefits are mainly linked to both their direct (e.g., free-radical scavenging ability) and indirect (e.g., by stimulating activity of antioxidant enzymes) antioxidant properties .
- Methods : The bioavailability of these compounds is a key determinant of their physiological functions. Cutting-edge delivery systems are being developed to improve the bioavailability and enhance the stability of phenolic compounds in the human body .
- Results : These antioxidant actions reportedly help them to prevent chronic and oxidative stress-related disorders such as cancer, cardiovascular and neurodegenerative diseases, among others .
-
Catalytic Oxidative Reactions
- Field : Organic Chemistry
- Application : Phenolic compounds, including “Phenol, 2-octyl-”, can undergo catalytic oxidative reactions. This provides an effective strategy for phenol transformation via conjugated addition, C–H functionalization, cyclization reactions, etc .
- Methods : Many of the reactions are accomplished via quinone intermediates. Despite being versatile synthons in organic synthesis, quinones have to be generally pre-synthesized using stoichiometric metal oxides and stabilized by electron-withdrawing groups to circumvent dimerization or degradation .
- Results : This process has enabled broad utilization of phenolic substrates as versatile chemical feedstocks in the preparation of various oxygenated molecules valuable for pharmaceutics, agricultural chemicals, materials, and so on .
-
Industrial Applications
- Field : Industrial Chemistry
- Application : Phenolic compounds have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, among others, which has led to great interest in their use by several industries .
- Methods : The understanding of the main actions of these compounds in organisms is still being studied. Strategies are being developed to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .
- Results : Despite the large number of scientific studies on this topic, some issues still need to be studied and solved .
-
Antioxidant Activity of Synthetic Polymers
- Field : Polymer Chemistry
- Application : Polymeric phenols have received much attention owing to their potent antioxidant properties and increased stability in aqueous systems .
- Methods : Enzyme catalyzed synthesis of polymeric phenols has been explored as an environmentally friendly and safer approach .
- Results : Several assays have been developed to determine the antioxidant potency of these polymeric phenols .
-
Nutraceutical Products
- Field : Food Science
- Application : Phenolic compounds have aroused interest in the use of these molecules in the formulation of nutraceutical products . These biological activities have aroused interest in the use of these molecules in the formulation of nutraceutical products .
- Methods : Although many bioactivities of phenolic compounds are proven in vitro, there is still a lack of information on their action in vivo . This is crucial information since several factors, such as bioavailability and absorption of these compounds, can interfere with their bioactive action .
- Results : A daily diet enriched in these compounds is important to promote well-being .
-
Enzymatic Synthesis of Polymers
- Field : Polymer Chemistry
- Application : Enzyme catalyzed synthesis of polymeric phenols has been explored as an environmentally friendly and safer approach .
- Methods : Several assays have been developed to determine the antioxidant potency of these polymeric phenols . These assays are discussed in detail along with structure-property relationships .
- Results : A deeper understanding of factors affecting antioxidant activity would provide an opportunity for the design of versatile, high performing polymers with enhanced antioxidant activity .
Safety And Hazards
Direcciones Futuras
Phenolic compounds, including Phenol, 2-octyl-, are being studied for their potential applications in various industries such as pharmaceutical and food industries . The search for the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .
Propiedades
IUPAC Name |
2-octylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h8-9,11-12,15H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIOKRXOKLLURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061344 | |
| Record name | Phenol, 2-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-octyl- | |
CAS RN |
949-13-3, 67554-50-1 | |
| Record name | 2-Octylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, o-octyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067554501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-octylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



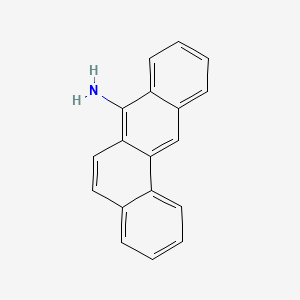
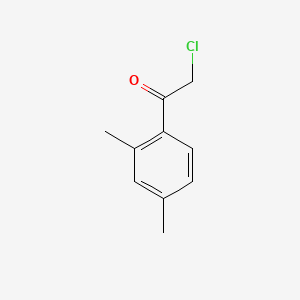
![Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-chloro-2-methylphenyl)azo]-3-oxo-](/img/structure/B1616212.png)
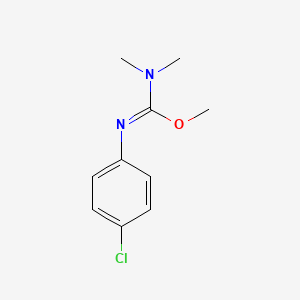
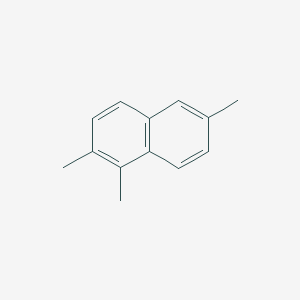
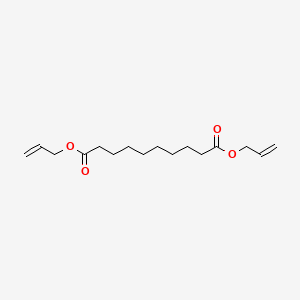
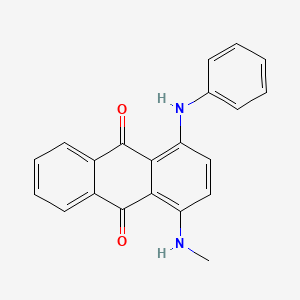
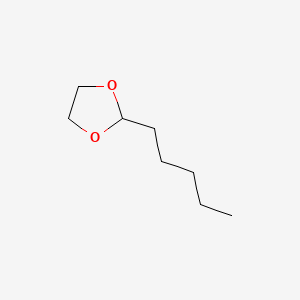
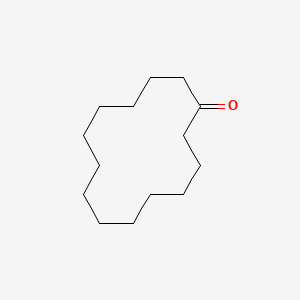
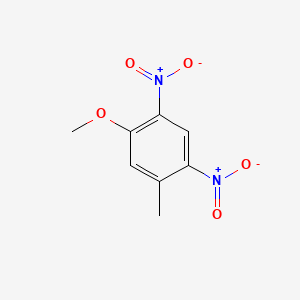
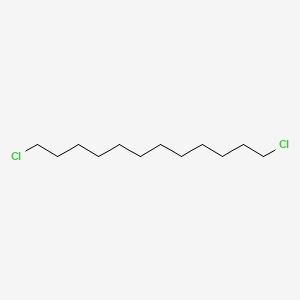
![Benzo[c]phenanthrene, 1,12-dimethyl-](/img/structure/B1616225.png)

